molecular formula C11H15NO B1315720 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 50399-51-4

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1315720
CAS RN: 50399-51-4
M. Wt: 177.24 g/mol
InChI Key: XVZQKVKVDOXQJG-UHFFFAOYSA-N
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Description

“7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder . It is also known as "2- (7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine" .


Molecular Structure Analysis

The molecular weight of “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is 213.71 . The InChI code is 1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at 4°C in a sealed container, away from moisture . .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Öztaşkın, Göksu, and SeÇen (2011) describes an alternative synthesis method for a related compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid. This method involves a six-step process including bromination, esterification, and hydrogenolysis, producing a biologically active compound (Öztaşkın, Göksu, & SeÇen, 2011).

  • Photoamination Process : Yamashita et al. (1993) discussed the synthesis of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes through photoaminations of trans-1-arylpropenes and 7-methoxy-1,2-dihydronaphthalenes with ammonia, indicating a method for creating variants of the compound (Yamashita et al., 1993).

Biological and Pharmacological Applications

  • Dopaminergic Activity : McDermott, McKenzie, and Freeman (1976) synthesized monohydroxyl analogs of 1,2,3,4-tetrahydronaphthalene, evaluating their potential as dopamine receptor agonists. This includes the synthesis of compounds related to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and their testing for dopaminergic activity (McDermott, McKenzie, & Freeman, 1976).

  • Sigma Receptor Affinity : Research by Berardi et al. (2009) on analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, related to the chemical , delved into their affinity and activity at sigma(2) receptors. These studies are crucial for understanding the interaction of such compounds with specific receptor types (Berardi et al., 2009).

Chemical Analysis and Properties

  • Conformational Analysis : Arivazhagan, Kavitha, and Subhasini (2014) conducted a detailed analysis of a similar compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene, using techniques like HF and B3LYP/6-311++G(d,p). Their study offers insights intothe vibrational analysis, molecular electrostatic potential, and non-linear optical properties of such compounds. This type of research is critical for understanding the physical and chemical properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and related molecules (Arivazhagan, Kavitha, & Subhasini, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZQKVKVDOXQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 6.99, 6.75, 3.95, 3.82, 2.74, 2.05, 1.96, 1.71, 1.67, 1.56; 13C NMR (100 MHz, CDCl3) δ 158.28, 142.62, 130.30, 129.19, 113.44, 112.88, 55.73, 50.12, 34.17, 29.12, 20.26.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
JA Mendes, P Merino, T Soler… - The Journal of …, 2019 - ACS Publications
The addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones proceeds with high levels of diastereocontrol. The resulting …
Number of citations: 17 pubs.acs.org

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